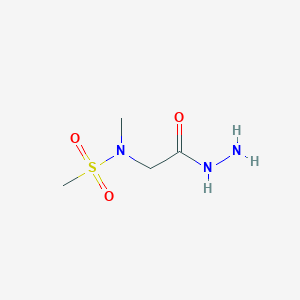

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide

描述

属性

IUPAC Name |

N-(2-hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H11N3O3S/c1-7(11(2,9)10)3-4(8)6-5/h3,5H2,1-2H3,(H,6,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

URDYGSGSUZGQOO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(CC(=O)NN)S(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H11N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide typically involves the reaction of hydrazine hydrate with a suitable precursor. One common method involves the reaction of hydrazine hydrate with a methanesulfonyl chloride derivative under controlled conditions. The reaction is usually carried out in a solvent such as methanol or ethanol, and the mixture is heated to reflux for several hours to ensure complete reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography to obtain the desired product.

化学反应分析

Types of Reactions

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, depending on the desired transformation .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound, such as oxo derivatives, amines, and substituted sulfonamides. These products can be further utilized in different applications based on their chemical properties.

科学研究应用

Medicinal Chemistry

Anticancer Activity

Research indicates that compounds similar to N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide exhibit significant anticancer properties. The compound's hydrazine moiety is known for its ability to form reactive intermediates that can interact with cellular components, potentially leading to apoptosis in cancer cells. Studies have shown that derivatives of this compound can inhibit tumor growth in various cancer models .

Neuroprotective Effects

There is ongoing research into the neuroprotective effects of this compound, particularly concerning neurodegenerative diseases like Parkinson's disease. The hydrazinyl group may contribute to the modulation of neuroinflammatory responses, offering a therapeutic avenue for treatment and prevention strategies against such disorders .

Agrochemical Applications

Pesticide Development

The structural characteristics of this compound suggest potential applications in agrochemicals. Its ability to act as a biocide has led to investigations into its efficacy as a pesticide or herbicide. Preliminary studies indicate that modifications of the compound could enhance its effectiveness against specific pests while maintaining environmental safety .

Materials Science

Polymer Synthesis

In materials science, this compound has been explored as a crosslinking agent in polymer chemistry. Its ability to form stable bonds can improve the mechanical properties of polymers, making them suitable for various industrial applications. Research shows promise in developing high-performance materials that leverage this compound's chemical reactivity .

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal demonstrated that a derivative of this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to oxidative stress induction and disruption of mitochondrial function, highlighting its potential as an anticancer agent .

Case Study 2: Neuroprotective Mechanisms

In another investigation focusing on neuroprotection, researchers administered the compound in models of neurodegeneration and observed reduced neuronal loss and improved cognitive function. These findings suggest that the compound may modulate pathways involved in neuroinflammation and oxidative stress .

Summary Table of Applications

| Application Area | Potential Uses | Key Findings |

|---|---|---|

| Medicinal Chemistry | Anticancer agents | Induces apoptosis in cancer cells |

| Neuroprotective agents | Reduces neuronal loss in neurodegeneration | |

| Agrochemicals | Pesticides and herbicides | Effective against specific pests |

| Materials Science | Polymer crosslinking | Enhances mechanical properties |

作用机制

The mechanism of action of N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This interaction can disrupt key biological pathways, making the compound effective in various therapeutic applications .

相似化合物的比较

Structural Analogues with Hydrazinyl-Oxoethyl Moieties

Example Compounds :

- 11a–11o (): Urea derivatives containing the 4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl group.

Key Insight : The hydrazinyl-oxoethyl group in 11a–11o is part of a larger bioactive scaffold, suggesting that the target compound could serve as a precursor for drug candidates targeting enzymes or receptors requiring hydrogen-bonding interactions.

Sulfonamide Derivatives with Varied Substituents

N-[4-(2-amino-1,3-thiazol-4-yl)phenyl]-N-methylmethanesulfonamide ()

- Structure: Features an amino-thiazole ring instead of hydrazinyl-oxoethyl.

- Molecular Weight : 283.38 vs. ~230–250 (estimated for target).

N-(4-aminophenyl)-N-methylmethanesulfonamide ()

- Structure: A simpler analog with a phenylamino group.

- Molecular Weight : 200.26 vs. higher for the target.

- Key Difference : The absence of the hydrazinyl-oxoethyl group reduces hydrogen-bonding capacity, likely limiting its utility in metal coordination or reactive intermediate synthesis.

N-[4-(4-fluorophenyl)-5-formyl-6-isopropylpyrimidin-2-yl]-N-methylmethanesulfonamide (Z8) ()

- Role : Intermediate in rosuvastatin synthesis.

- Key Feature : Pyrimidine ring introduces rigidity and planar geometry, contrasting with the flexible hydrazinyl-oxoethyl chain in the target compound.

- Synthetic Relevance : Demonstrates the utility of N-methylmethanesulfonamide in constructing heterocyclic drug precursors.

Reactivity and Functionalization Potential

- Hydrazine Reactivity : The hydrazinyl group in the target compound enables:

- Comparison to Thiazole Derivatives (): The amino-thiazole group offers sites for electrophilic substitution, whereas the hydrazinyl-oxoethyl group provides nucleophilic reactivity.

生物活性

N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide, a compound of interest in medicinal chemistry, has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research. This article explores the synthesis, biological properties, and mechanisms of action of this compound, supported by relevant data and case studies.

Overview of the Compound

Chemical Structure:

- IUPAC Name: this compound

- Molecular Formula: C₅H₁₃N₃O₃S

- Molecular Weight: 189.25 g/mol

The compound features a hydrazine moiety linked to a sulfonamide structure, which is known for its diverse biological activities. The hydrazine group is particularly significant due to its role in forming acylhydrazones, which have been shown to exhibit various bioactivities.

Synthesis

The synthesis of this compound typically involves the reaction of methanesulfonyl chloride with hydrazine derivatives. The process can be summarized as follows:

-

Reagents Required:

- Methanesulfonyl chloride

- Hydrazine hydrate

- Base (e.g., triethylamine)

-

Reaction Conditions:

- The reaction is carried out in an organic solvent under controlled temperature to prevent side reactions.

-

Yield and Purification:

- The product is purified using recrystallization or chromatography methods to ensure high purity for biological testing.

Antimicrobial Properties

Research indicates that this compound exhibits promising antimicrobial activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA).

Table 1: Antimicrobial Activity Against Common Pathogens

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| MRSA | 16 µg/mL | |

| Escherichia coli | 32 µg/mL | |

| Pseudomonas aeruginosa | 64 µg/mL |

The compound's efficacy was compared with standard antibiotics, demonstrating comparable or superior activity against resistant strains.

Anticancer Activity

In addition to antimicrobial effects, this compound has shown potential anticancer properties. Studies have indicated that it can induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction.

Table 2: Cytotoxicity Against Cancer Cell Lines

The observed cytotoxicity is attributed to the compound's ability to disrupt cellular signaling pathways critical for cancer cell survival.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

- Antimicrobial Mechanism:

- The compound may inhibit bacterial cell wall synthesis or disrupt membrane integrity, leading to cell lysis.

- Anticancer Mechanism:

- It appears to induce apoptosis through the activation of caspases and the generation of reactive oxygen species (ROS), ultimately leading to cell death.

Case Studies

Several case studies have highlighted the effectiveness of this compound in preclinical settings:

-

Study on MRSA Inhibition:

- A study conducted on MRSA strains demonstrated that the compound significantly reduced bacterial load in infected tissue models compared to controls, suggesting its potential as a therapeutic agent against resistant infections.

-

Cytotoxicity Assessment in Cancer Models:

- In vitro studies on HeLa cells revealed that treatment with the compound resulted in a dose-dependent decrease in cell viability, with significant morphological changes indicative of apoptosis.

常见问题

What are the common synthetic routes for N-(2-Hydrazinyl-2-oxoethyl)-N-methylmethanesulfonamide, and how do reaction conditions influence yield and purity?

The compound can be synthesized via hydrazine-mediated reactions or alkylation of sulfonamide precursors. For example, hydrazine hydrate is often used to introduce the hydrazinyl group, as seen in analogous syntheses where 2-chloroacetamide derivatives react with hydrazine hydrate under reflux . Methylation of sulfonamide intermediates (e.g., using methyl iodide and sodium hydride in DMF) is critical for introducing the N-methyl group, requiring precise stoichiometry to avoid over-alkylation . Solvent choice (e.g., DMF for solubility) and temperature control (room temperature for methylation) significantly impact yield and purity. Post-reaction purification via acid-base extraction or column chromatography is recommended to isolate the target compound from by-products like unreacted hydrazine or residual solvents .

Which analytical techniques are most effective for characterizing this compound, and what spectral data are typically observed?

- NMR Spectroscopy : H and C NMR are essential for confirming structure. For example, the N-methyl group typically resonates at δ ~2.9–3.4 ppm in H NMR, while the hydrazinyl proton may appear as a broad singlet near δ ~8–10 ppm (if not deprotonated) .

- IR Spectroscopy : Key peaks include sulfonamide S=O stretches (~1330–1350 cm) and carbonyl (C=O) stretches (~1650–1700 cm) from the oxoethyl group .

- X-ray Crystallography : Provides definitive structural confirmation, particularly for resolving stereochemistry. Monoclinic crystal systems (e.g., space group P2/n) and intermolecular hydrogen bonds (e.g., C–H⋯O interactions) are commonly observed in sulfonamide derivatives .

How can researchers optimize the synthesis to minimize by-products, especially with sensitive hydrazinyl groups?

- Stepwise Functionalization : Protect the hydrazinyl group using tert-butoxycarbonyl (Boc) or benzyl groups during alkylation steps to prevent undesired side reactions .

- Low-Temperature Reactions : Conduct methylation at 0–5°C to reduce side reactions like oxidation of the hydrazinyl moiety.

- Catalytic Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency in biphasic systems .

- In Situ Monitoring : Employ TLC or HPLC to track reaction progress and terminate it before by-product formation escalates .

What are the mechanistic insights into the reactivity of the hydrazinyl group during nucleophilic substitutions or condensations?

The hydrazinyl group acts as a nucleophile, participating in condensation reactions (e.g., with carbonyl compounds to form hydrazones) or nucleophilic substitutions (e.g., displacing halides in SN2 reactions). Computational studies suggest that the lone pair on the hydrazine nitrogen facilitates attack on electrophilic centers, with reaction rates influenced by steric hindrance from the methylsulfonamide group . Kinetic experiments (e.g., varying pH or solvent polarity) can elucidate its reactivity profile. For instance, in acidic conditions, protonation of the hydrazinyl group reduces nucleophilicity, whereas polar aprotic solvents (e.g., DMSO) enhance it .

How should discrepancies in reported melting points or spectroscopic data between studies be addressed?

- Polymorphism Analysis : Use differential scanning calorimetry (DSC) or X-ray powder diffraction (XRPD) to identify polymorphic forms that may cause melting point variations .

- Purity Assessment : Compare HPLC retention times or mass spectrometry data to rule out impurities affecting physical properties .

- Experimental Reproducibility : Standardize drying conditions (e.g., vacuum desiccation vs. ambient drying) and solvent recrystallization methods (e.g., ethanol vs. ethyl acetate) .

What strategies are recommended for studying the compound’s stability under varying pH and temperature conditions?

- Forced Degradation Studies : Expose the compound to acidic (HCl), basic (NaOH), oxidative (HO), and thermal stress (40–80°C) to identify degradation pathways. Monitor via LC-MS to detect hydrolysis products (e.g., cleavage of the sulfonamide bond) .

- Kinetic Modeling : Use Arrhenius plots to predict shelf life under storage conditions. For example, hydrazine derivatives often degrade faster in humid environments due to hygroscopicity .

How can computational methods aid in predicting the compound’s reactivity or interaction with biological targets?

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO-LUMO) to predict sites of electrophilic/nucleophilic attack .

- Molecular Docking : Simulate binding interactions with enzymes (e.g., β-secretase) to hypothesize inhibitory mechanisms, leveraging crystallographic data from related sulfonamides .

What are the challenges in scaling up the synthesis from milligram to gram quantities?

- Exothermic Reactions : Implement controlled addition of reagents (e.g., methyl iodide) and cooling systems to manage heat generation in large batches .

- Solvent Recovery : Use rotary evaporation or distillation to recycle high-boiling solvents like DMF, reducing costs and environmental impact .

- By-Product Management : Optimize workup procedures (e.g., aqueous washes) to remove residual hydrazine or inorganic salts .

Which catalytic systems have been explored for enhancing the efficiency of key synthetic steps?

- Transition Metal Catalysts : Palladium on carbon (Pd/C) for hydrogenation steps, particularly in deprotection reactions .

- Base Catalysts : Sodium hydride or potassium carbonate for deprotonation during alkylation, with careful moisture control to prevent side reactions .

What are the applications of this compound in medicinal chemistry or materials science?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。